5-Benzothiazolecarbonitrile, 6-amino-
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Overview
Description
5-Benzothiazolecarbonitrile, 6-amino- is a heterocyclic compound that features a benzothiazole ring fused with a carbonitrile group and an amino group at the 6th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolecarbonitrile, 6-amino- can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with cyanogen bromide under basic conditions to form the benzothiazole ring, followed by nitrile formation . Another method includes the cyclization of 2-aminobenzenethiol with chloroacetonitrile in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazolecarbonitrile, 6-amino- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
5-Benzothiazolecarbonitrile, 6-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzothiazolecarbonitrile, 6-amino- involves its interaction with various molecular targets. For instance, as an antibacterial agent, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In cancer research, it targets specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-6-aminobenzothiazole
- 6-Amino-2-benzothiazolecarbonitrile
- 2-Amino-6-methylbenzothiazole
- 6-Hydroxy-2-aminobenzothiazole
Uniqueness
5-Benzothiazolecarbonitrile, 6-amino- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable derivatives and its diverse range of applications make it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H5N3S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
6-amino-1,3-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2,4H,10H2 |
InChI Key |
UZVXKZLWHKJYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=CS2)N)C#N |
Origin of Product |
United States |
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